

# Brilanestrant selective estrogen receptor degrader

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## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

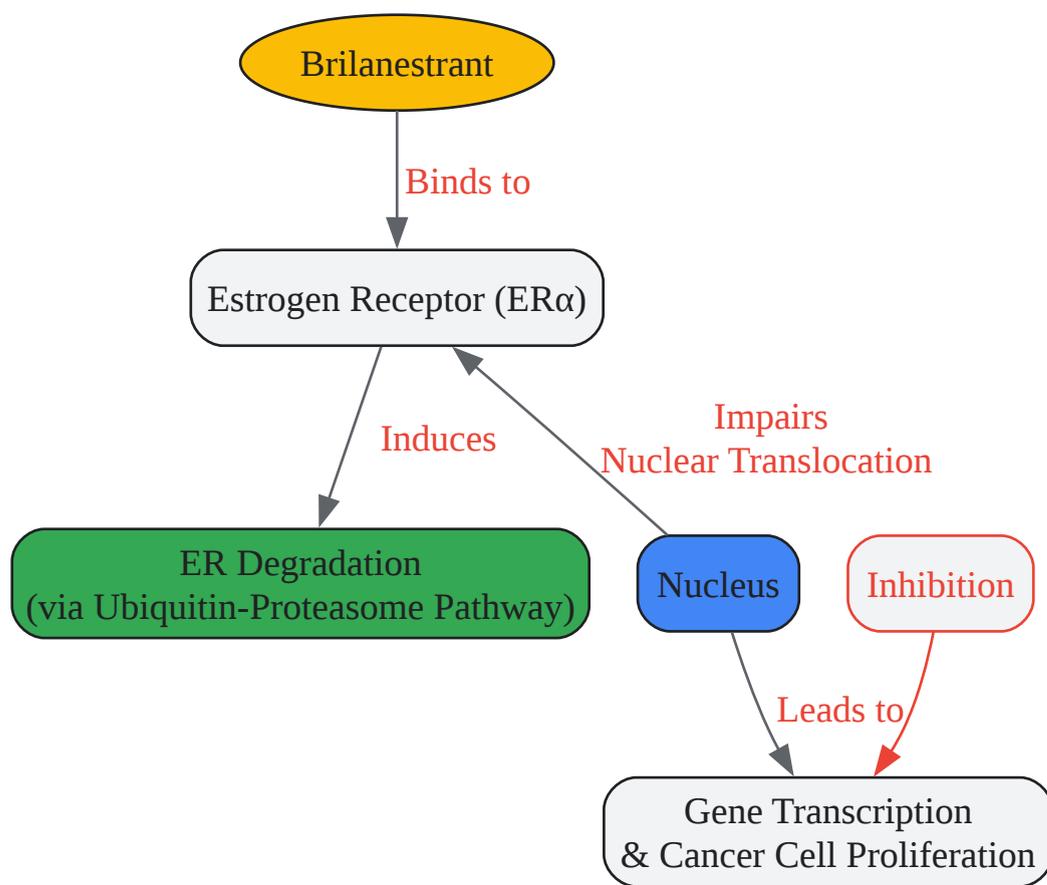
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## Mechanism of Action and Key Experimental Data

**Brilanestrant** was designed to bind to the estrogen receptor alpha ( $ER\alpha$ ), block its function, and trigger its degradation, thereby inhibiting the growth of cancer cells dependent on estrogen signaling [1] [2]. It demonstrated activity in preclinical models that were resistant to existing therapies like tamoxifen and fulvestrant [3].

The diagram below illustrates its core mechanism of action.



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The table below summarizes key quantitative data from select *in vitro* and *in vivo* studies.

Assay/Model	Experimental Protocol Summary	Key Finding (IC <sub>50</sub> /EC <sub>50</sub> )	Citation
ERα Degradation (in vitro)	MCF7 cells incubated for 4 hrs in phenol red-free RPMI with 5% charcoal-stripped FBS; degradation measured by in-cell Western assay.	EC <sub>50</sub> = 0.7 nM	[1]
Cell Viability (in vitro)	MCF7 cell viability assessed after 5 days using CellTiter-Glo luminescent assay.	IC <sub>50</sub> = 2.5 nM	[1]

Assay/Model	Experimental Protocol Summary	Key Finding (IC <sub>50</sub> /EC <sub>50</sub> )	Citation
ER Transcriptional Antagonism	MCF7 cells with luciferase reporter gene; inhibition of 17β-estradiol-mediated transcriptional activation measured after 24 hrs.	IC <sub>50</sub> = 2 nM	[1]
ERα Binding Affinity	Competitive binding assay against radiolabeled estradiol.	IC <sub>50</sub> = 6.1 nM	[1]
In Vivo Efficacy	Tamoxifen-sensitive MCF-7 xenograft model in mice; tumor growth inhibition measured after oral administration.	Substantial tumor-growth inhibition at 3 mg/kg	[1]

## Computational Study Insights

Advanced computational modeling provided deep insights into how **brilanestrant** achieves its effects at the atomic level [4].

- **Stable Binding & Key Interactions:** A complex study using Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations confirmed that **brilanestrant** forms a stable complex within the ligand-binding pocket of ERα [4].
- **Inducing an Inactive State:** The binding of **brilanestrant** was found to alter the conformation of a critical region of the receptor, **Helix 12 (H12)**. This change disrupts the surface necessary for coactivator proteins to bind, which is essential for gene transcription [4].
- **Triggering Degradation:** The simulations also highlighted the role of a specific residue, **Lys529**. The interaction with this residue is believed to be responsible for initiating the process that labels the receptor for degradation by the cellular proteasome system [4].

## Clinical Development and Context

**Brilanestrant** was part of a major research effort to develop **oral SERDs** that could overcome the limitations of the first-generation SERD, fulvestrant, which requires intramuscular injection and has suboptimal bioavailability [5] [2].

However, in April 2017, Roche/Genentech discontinued the development of **brilanestrant** [6] [3]. While some early oral SERDs like **brilanestrant** and **amcnestrant** were discontinued, this effort paved the way for next-generation oral SERDs. **Elacestrant** has since been approved, and others like **camizestrant**, **giredestrant**, and **imlunestrant** are in advanced clinical trials [2] [6].

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## References

1. Brilanestrant (ARN-810) | Estrogen Receptor Degradar [medchemexpress.com]
2. Oral Selective Estrogen Receptor Degraders (SERDs) in ... [pmc.ncbi.nlm.nih.gov]
3. Brilanestrant [en.wikipedia.org]
4. Evaluation of binding and antagonism/downregulation ... [pubmed.ncbi.nlm.nih.gov]
5. Oral Selective Estrogen Receptor Degraders (SERDs) as a ... [pmc.ncbi.nlm.nih.gov]
6. Unlocking the potential of oral SERDs in HER2+/ER+ ... [medicalindependent.ie]

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